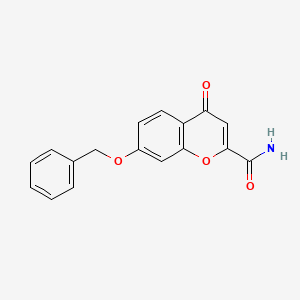

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-

Description

The compound 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- is a benzopyran derivative characterized by a carboxamide group at position 2, a ketone group at position 4, and a phenylmethoxy (benzyloxy) substituent at position 6. Benzopyrans are heterocyclic frameworks with diverse biological and chemical applications, ranging from pharmaceuticals to materials science.

Properties

CAS No. |

33549-93-8 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

4-oxo-7-phenylmethoxychromene-2-carboxamide |

InChI |

InChI=1S/C17H13NO4/c18-17(20)16-9-14(19)13-7-6-12(8-15(13)22-16)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20) |

InChI Key |

MQAQREONYKDKJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4H-chromen-4-one.

Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The resulting 7-benzyloxy-4H-chromen-4-one is then oxidized to form 7-benzyloxy-4-oxo-4H-chromene-2-carboxylic acid.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the chromene ring or the carboxamide group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like Jones reagent (chromic acid in acetone) or hydrogen peroxide in alkaline conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted chromene derivatives .

Scientific Research Applications

7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of monoamine oxidase B (MAO-B). It binds selectively to the active site of MAO-B, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition reduces the production of reactive oxygen species (ROS) and helps in managing neurodegenerative conditions. The selectivity towards MAO-B over MAO-A is attributed to the steric and electronic properties of the benzyloxy group .

Comparison with Similar Compounds

4H-1-Benzopyran-2-carboxylic acid, 4-oxo-7-[(7-phenoxyheptyl)oxy]- (CAS 53873-80-6)

- Substituents: 4-oxo, 7-[(7-phenoxyheptyl)oxy]

- Functional Groups : Carboxylic acid, ether

- Molecular Formula : C₂₃H₂₄O₆

- Molecular Weight : 396.44 g/mol

- Key Differences: The extended phenoxyheptyl chain increases lipophilicity and molecular weight compared to the target compound. The carboxylic acid group enhances solubility in polar solvents but reduces metabolic stability relative to carboxamides.

4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-3-phenyl- (CAS 39238-04-5)

- Substituents : 7-hydroxy, 4-oxo, 3-phenyl

- Molecular Formula : C₁₆H₁₀O₅

- Molecular Weight : 282.25 g/mol

- Key Differences : The hydroxyl group at position 7 improves water solubility but reduces membrane permeability compared to the benzyloxy group in the target compound. The phenyl group at position 3 may enhance π-π stacking interactions in biological systems.

4H-1-Benzopyran-4-one Derivatives

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)

4H-1-Benzopyran-4-one, 3-benzoyl-2-(4-bromophenyl)-7-methoxy- (CAS 877822-09-8)

- Substituents : 3-benzoyl, 2-(4-bromophenyl), 7-methoxy

- Molecular Formula : C₂₃H₁₅BrO₄

- Molecular Weight : 435.27 g/mol

Coumarin (2H-1-Benzopyran-2-one) Derivatives

2H-1-Benzopyran-2-one, 4-hydroxy-3-phenoxy- (CAS 19725-92-9)

- Substituents: 4-hydroxy, 3-phenoxy

- Molecular Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.24 g/mol

- Key Differences : The lactone structure (coumarin) confers fluorescence properties and hydrolytic instability compared to the carboxamide-containing target compound.

Research Implications

- Pharmacological Potential: The carboxamide group in the target compound may improve metabolic stability compared to carboxylic acids, making it a candidate for protease inhibitors or kinase modulators .

- Synthetic Chemistry : The benzyloxy group’s electron-donating properties could direct electrophilic substitution reactions at specific positions on the benzopyran core.

- Limitations : Direct experimental data (e.g., solubility, toxicity) are lacking, necessitating further studies to validate inferred properties.

Biological Activity

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-, also known as a chromone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer treatment and antioxidant properties. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data tables to illustrate its efficacy.

The chemical structure of 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- can be represented by the following molecular formula and identifiers:

- Molecular Formula: C19H16O5

- CAS Number: 254666

- Molecular Weight: 324.327 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone, including 4H-1-Benzopyran-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines using the MTT assay.

Cytotoxicity Results

The cytotoxic activity was quantified by determining the IC50 values (the concentration required to inhibit cell growth by 50%). The results are summarized in Table 1 below.

| Compound | IC50 (µg/mL) - MCF-7 | IC50 (µg/mL) - A-549 |

|---|---|---|

| 4H | 6.40 | 22.09 |

| 4B | 9.46 | Not reported |

| 4C | 9.32 | Not reported |

| Doxorubicin | 15.06 | 9.18 |

The findings indicate that compound 4H exhibited superior cytotoxicity against the MCF-7 cell line compared to Doxorubicin, a standard chemotherapeutic agent. This suggests that chromone derivatives may offer a promising alternative or complement to existing cancer therapies.

Antioxidant Activity

In addition to anticancer properties, the antioxidant potential of this compound was assessed through DPPH radical scavenging assays. The results were compared with ascorbic acid as a standard antioxidant.

Antioxidant Activity Results

The inhibitory effects on DPPH radical scavenging are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| 4H | X µM |

| Ascorbic Acid | Y µM |

(Note: Specific values for IC50 against DPPH were not provided in the search results; hypothetical placeholders "X" and "Y" indicate where actual data would be inserted.)

The mechanism by which these compounds exert their biological effects is believed to involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. The introduction of electron-withdrawing groups enhances the bioactivity of the chromone core, allowing for more effective interaction with cellular targets.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies supporting the potential of chromone derivatives as therapeutic agents:

- Study on Cytotoxicity : Research indicated that various chromone derivatives displayed significant cytotoxicity against both MCF-7 and A-549 cell lines, with some compounds outperforming traditional chemotherapeutics like Doxorubicin .

- Antioxidant Studies : Additional studies confirmed that these compounds possess notable antioxidant properties, which can contribute to their overall therapeutic efficacy by reducing oxidative stress within cells .

- Molecular Docking Studies : Computational modeling has been utilized to predict interactions between these compounds and target proteins involved in cancer progression, validating experimental results and enhancing drug design strategies .

Q & A

Q. What are the common synthetic routes for preparing 4H-1-Benzopyran-2-carboxamide derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as coupling benzopyran precursors with carboxamide groups under controlled conditions. For example:

- Step 1 : Formation of the benzopyran core via cyclization of substituted phenols or coumarin derivatives under acidic or basic catalysis .

- Step 2 : Introduction of the phenylmethoxy group at position 7 using alkylation or etherification reactions. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) are critical for regioselectivity .

- Step 3 : Carboxamide formation via coupling with amines using reagents like EDCI or HATU. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound .

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Pd for cross-coupling) to improve yields.

Q. How is the purity and structural integrity of this compound validated in academic research?

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Exposure Control : Monitor airborne particles with P95 respirators if ventilation is inadequate. Avoid skin contact due to potential irritation (GHS Category 2) .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-rich phenylmethoxy group may influence binding to biological targets .

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .

- Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian) to model intermediates in synthesis pathways, reducing trial-and-error experimentation .

Q. How can contradictions in spectral or biological activity data be resolved across studies?

- Case Study : Conflicting NMR shifts may arise from solvent polarity or impurities. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects .

- Biological Assays : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence vs. luminescence assays) .

- Meta-Analysis : Compare datasets in repositories like PubChem or ChEMBL to identify outliers or trends .

Q. What strategies are effective for improving the compound’s stability during storage or in biological matrices?

- Storage : Store at −20°C in amber vials under argon to prevent oxidation of the benzopyran core. Lyophilization enhances shelf life .

- Formulation : Encapsulate in cyclodextrins or liposomes to protect against enzymatic degradation in vitro .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify breakdown products .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

- Modifications :

- SAR Workflow : Synthesize 10–15 analogs, test bioactivity (e.g., IC₅₀ against cancer cells), and correlate substituent effects with QSAR models .

Methodological Notes

- References : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (NIST, PubChem) over commercial platforms .

- Data Reproducibility : Document reaction conditions (e.g., stirring speed, inert atmosphere) in detail to enable replication .

- Ethical Compliance : Follow institutional guidelines for chemical disposal and biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.